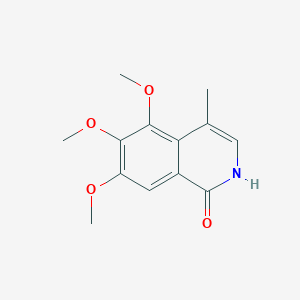
5-(Iodomethyl)-4-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Iodomethyl)-4-methyloxolan-2-one is an organic compound that belongs to the class of iodomethyl lactones It is characterized by a five-membered ring structure containing an iodine atom attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-4-methyloxolan-2-one typically involves the iodolactonization of 4-pentenoic acid. The reaction is carried out in the presence of iodine and acetonitrile as the solvent. The process involves the formation of a cyclic iodonium intermediate, which is then attacked by the carboxylate group to form the lactone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-4-methyloxolan-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced forms.
Scientific Research Applications
5-(Iodomethyl)-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-4-methyloxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis. This intermediate is highly reactive and can undergo nucleophilic attack by various groups, leading to the formation of the final lactone product. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(Fluoromethyl)-4-methyloxolan-2-one
- 5-(Chloromethyl)-4-methyloxolan-2-one
- 5-(Bromomethyl)-4-methyloxolan-2-one
Uniqueness
5-(Iodomethyl)-4-methyloxolan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products .
Properties
CAS No. |
65371-40-6 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
5-(iodomethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H9IO2/c1-4-2-6(8)9-5(4)3-7/h4-5H,2-3H2,1H3 |
InChI Key |
DTRWKASCAZTJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC1CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


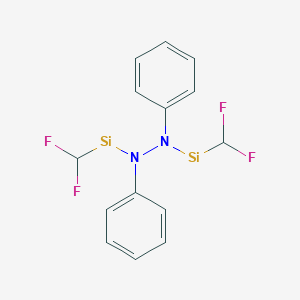
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)

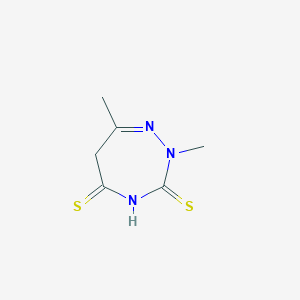
![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)


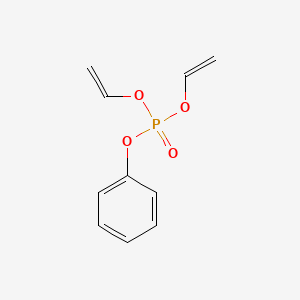
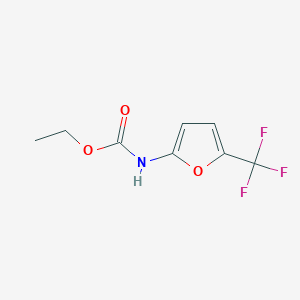
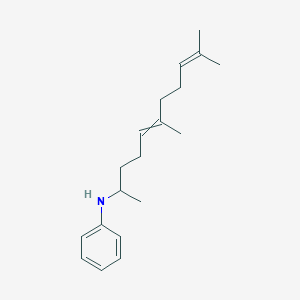
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)

